molecular formula C13H20N2O B7870102 N-(2-phenoxyethyl)piperidin-4-amine

N-(2-phenoxyethyl)piperidin-4-amine

Cat. No.: B7870102
M. Wt: 220.31 g/mol
InChI Key: VVPXXCZQUVGKCW-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)piperidin-4-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a phenoxyethyl group at the nitrogen atom and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-phenoxyethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol.

    Nucleophilic Substitution: The deprotonated 2-phenoxyethanol then undergoes nucleophilic substitution with piperidine, forming N-(2-phenoxyethyl)piperidine.

    Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)piperidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.

    Substitution: The phenoxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-phenoxyethyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenoxyethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)piperidin-4-amine: Similar in structure but with a phenylethyl group instead of a phenoxyethyl group.

    N-(2-methoxyethyl)piperidin-4-amine: Contains a methoxyethyl group, which may alter its chemical and biological properties.

Uniqueness

N-(2-phenoxyethyl)piperidin-4-amine is unique due to the presence of the phenoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and selectivity in medicinal chemistry applications.

Biological Activity

N-(2-phenoxyethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activity, particularly as a pharmacological agent. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of piperidine, a cyclic amine known for its diverse biological activities. The phenoxyethyl moiety is significant as it enhances the compound's interaction with various biological targets, particularly in the central nervous system and in enzyme inhibition.

The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1/2B subunit combination. This receptor plays a crucial role in synaptic plasticity and memory function. The binding affinity of this compound to NMDA receptors suggests its potential use in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.

NMDA Receptor Antagonism

Research indicates that modifications to the structure of related compounds can significantly enhance their potency as NMDA receptor antagonists. For instance, a study reported that a hydroxyl substituent on the phenyl ring increased potency by approximately 25-fold (IC50 = 0.025 µM) compared to its parent compound . This illustrates how subtle changes in chemical structure can lead to significant variations in biological activity.

Acetylcholinesterase Inhibition

In addition to NMDA receptor antagonism, this compound derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A study synthesized several phenoxyethyl piperidine derivatives and assessed their AChE inhibitory activity using the modified Ellman’s method. The most potent inhibitors exhibited IC50 values comparable to established drugs like donepezil .

In Vitro Studies

  • NMDA Receptor Binding : A comparative analysis of various derivatives showed that those with additional hydroxyl groups exhibited enhanced binding affinity to NMDA receptors, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • AChE Inhibition : The synthesized phenoxyethyl piperidine derivatives demonstrated varying degrees of AChE inhibition, with some compounds achieving IC50 values below 10 µM, indicating potential therapeutic applications in cognitive enhancement .
  • Anticancer Activity : Some derivatives were evaluated for their anticancer properties against human liver cancer cell lines (HepG2). Notably, one compound showed an IC50 value of 11.3 µM, indicating significant antiproliferative effects .

Data Table: Biological Activities of Selected Derivatives

Compound NameTargetIC50 Value (µM)Activity Description
This compoundNMDA Receptor0.63Potent antagonist at NR1/2B subunits
Hydroxyl-substituted derivativeNMDA Receptor0.025Enhanced potency due to structural modification
Phenoxyethyl derivativeAcetylcholinesterase<10Comparable to donepezil
Anticancer derivativeHepG2 Cells11.3Significant antiproliferative activity

Properties

IUPAC Name

N-(2-phenoxyethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPXXCZQUVGKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.